REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:10])[NH:4][C:5](=S)[NH:6][C:7]=1[CH3:8].ClCC(O)=[O:14]>O>[CH3:1][C:2]1[C:3](=[O:10])[NH:4][C:5](=[O:14])[NH:6][C:7]=1[CH3:8]
|
Name
|
|
Quantity
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14.4 g
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Type
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reactant
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Smiles
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CC=1C(NC(NC1C)=S)=O
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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ClCC(=O)O
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Name
|
|
Quantity
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43 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
quenched with water (500 mL)
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Type
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FILTRATION
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Details
|
The formed precipitate was collected by filtration
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
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Smiles
|
CC=1C(NC(NC1C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: PERCENTYIELD | 79.7% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |